4-Iodophenylalanine i-124
Description
Structure
3D Structure
Properties
CAS No. |
937200-41-4 |
|---|---|
Molecular Formula |
C9H10INO2 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-(124I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10-3 |
InChI Key |
PZNQZSRPDOEBMS-UVAZPYJASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[124I] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I |
Origin of Product |
United States |
Fundamental Principles and Research Context of 124i 4 Iodophenylalanine
Conceptual Framework of Radioiodinated Amino Acid Derivatives in Biomedical Research
The rationale for using radioiodinated amino acid derivatives in biomedical research, especially for tumor imaging, is built upon the observation that many malignant tumors exhibit an increased rate of protein synthesis and amino acid metabolism compared to normal cells. mdpi.com This heightened metabolic activity necessitates a greater uptake of amino acids, which are the fundamental building blocks of proteins. snmjournals.org
To meet this demand, cancer cells often upregulate the expression of specific amino acid transport systems on their cell membranes. nih.gov One of the most significant of these is the large neutral amino acid transporter system L (LAT), particularly the LAT1 isoform, which is overexpressed in a wide variety of human cancers, including gliomas. nih.govnih.gov This transporter facilitates the movement of large neutral amino acids, such as phenylalanine, across the cell membrane.
Radioiodinated amino acid derivatives like 4-Iodophenylalanine are designed to mimic natural amino acids and exploit these overexpressed transport systems. snmjournals.org Once introduced into the body, these radiolabeled analogues are recognized and transported into cells by systems like LAT1. nih.gov This results in the accumulation of the radioactive tracer within the tumor cells at a much higher concentration than in the surrounding healthy tissue. The attached radioisotope, such as Iodine-124, then serves as a beacon that can be detected by external imaging equipment.
The discovery that malignant brain tumors, in particular, accumulate amino acids more actively than healthy brain cells has driven the development of these agents for neuro-oncology. mdpi.com The iodinated amino acid p-[124I]iodo-L-phenylalanine ([124I]IPA) has been shown to cross the blood-brain barrier and accumulate specifically in gliomas, enabling their visualization through Positron Emission Tomography (PET). snmjournals.orgnih.gov Research has confirmed that the uptake of [124I]IPA into tumor cells is mediated by the sodium-independent L- and ASC-type transporters. nih.gov This targeted accumulation provides a non-invasive window into the metabolic activity of tumors.
Strategic Importance of Iodine-124 in Advanced Molecular Imaging Research
The choice of radionuclide is critical for the efficacy of a radiopharmaceutical. Iodine-124 possesses a unique combination of physical properties that make it strategically important for advanced molecular imaging research with PET. nih.govmdpi.com
One of the most significant advantages of Iodine-124 is its relatively long half-life of 4.18 days. mdpi.com This is considerably longer than the half-lives of the most commonly used PET isotopes, such as Carbon-11 (20.4 minutes) and Fluorine-18 (109.8 minutes). mdpi.comopenaccessjournals.com This extended half-life offers several key benefits:
It allows for the imaging of slow biological processes, such as the uptake and metabolism of large molecules like monoclonal antibodies, which can take hours or days to reach their target. nih.govopenaccessjournals.com
It provides the flexibility for longitudinal PET studies, where the same subject can be imaged multiple times over several days to monitor biological processes or the response to therapy. mdpi.com
It facilitates the transportation of [124I]-labeled radiopharmaceuticals from a central production site (a cyclotron) to medical facilities that lack their own production capabilities. researchgate.net
Iodine-124 decays via positron emission (β+) approximately 23% of the time, which enables imaging with PET scanners. mdpi.comnih.gov PET imaging offers superior sensitivity and spatial resolution compared to other nuclear imaging modalities like Single Photon Emission Computed Tomography (SPECT). nih.gov The ability to perform quantitative PET imaging with [124I]-labeled compounds allows for the precise measurement of radiotracer concentration in tissues, which is valuable for applications such as pre-therapy dosimetry. nih.govnih.gov For instance, imaging with [124I] can help in planning radionuclide therapy with a therapeutic iodine isotope like Iodine-131. nih.gov
The well-established chemistry for radioiodination is another strategic advantage. Iodine can be readily incorporated into a wide variety of molecules, from small compounds like amino acids to large proteins, without drastically altering their biological properties. mdpi.comresearchgate.net
| Property | Iodine-124 (124I) | Fluorine-18 (18F) | Carbon-11 (11C) |
|---|---|---|---|
| Half-life | 4.18 days | 109.8 minutes | 20.4 minutes |
| Decay Mode (Positron Emission) | 23% | 97% | >99% |
| Max. Positron Energy (MeV) | 2.138 | 0.634 | 0.960 |
| Mean Positron Energy (MeV) | 0.819 | 0.250 | 0.385 |
Data sourced from multiple references. mdpi.commdpi.comnih.gov
Despite its advantages, the decay scheme of Iodine-124 is complex and includes the emission of high-energy gamma rays in addition to positrons, which can present challenges for image quantification. researchgate.netnih.gov However, advancements in PET detector technology and image correction algorithms continue to improve the accuracy of [124I] PET imaging. researchgate.netnih.gov The unique characteristics of Iodine-124 firmly establish its role as a valuable tool for in vivo detection and quantification of longer-term biological and physiological processes in modern medical research. nih.gov
Radiochemical Synthesis and Production Methodologies for 124i 4 Iodophenylalanine
Precursor Design and Chemical Synthesis Strategies
The foundation of a successful radiolabeling synthesis lies in the design and preparation of a suitable precursor compound. The precursor must be stable, readily synthesized, and structured to facilitate the efficient and regioselective introduction of the iodine-124 radionuclide under mild conditions to maximize radiochemical yield and purity.
The evolution of precursor design has been pivotal in improving the synthesis of [¹²⁴I]4-Iodophenylalanine. Early methods have been refined to utilize advanced precursors that offer higher yields and greater convenience. A significant advancement has been the development of organotin precursors, which are highly effective for radio-demetallation reactions. mdpi.com
One such novel precursor is (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate. nih.govduke.edusnmjournals.org This compound is synthesized from the corresponding iodo derivative and features acid-labile protecting groups—tert-butoxycarbonyl (Boc) for the amino group and a tert-butyl ester for the carboxylic acid group. nih.gov This design is advantageous as both groups can be removed simultaneously in a single step using acid, simplifying the purification process. nih.gov Another commonly used precursor for iododestannylation is N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester. nih.gov The use of these organotin precursors allows for the production of no-carrier-added (n.c.a.) [¹²⁴I]4-Iodophenylalanine, which is crucial for achieving high specific activity. nih.govnih.gov
Maintaining the correct stereochemistry is paramount, as the biological activity of amino acids is highly dependent on their isomeric form. For imaging applications, the L-isomer of iodophenylalanine (L-IPA) is preferred over the D-isomer due to its more favorable pharmacokinetics, including faster blood clearance and rapid distribution. nih.gov
To ensure the final product is enantiomerically pure L-[¹²⁴I]4-Iodophenylalanine, stereospecific synthesis strategies are employed. This begins with starting materials of the correct chirality, such as N-Boc-L-phenylalanine. nih.gov A critical consideration during synthesis is the choice of protecting groups and deprotection conditions to prevent racemization at the chiral center. nih.gov For instance, the use of a precursor with a methyl ester requires hydrolysis under alkaline conditions, which carries a risk of epimerization. nih.gov In contrast, the use of acid-labile protecting groups like Boc and tert-butyl esters, which can be removed under acidic conditions, mitigates this risk and helps preserve the desired L-configuration of the final radiolabeled amino acid. nih.gov
Radioiodination Techniques for [¹²⁴I]4-Iodophenylalanine
The introduction of the iodine-124 isotope onto the precursor molecule is the core step of the radiosynthesis. Several techniques have been developed, each with distinct advantages regarding reaction conditions, yield, and purity of the final product.
Electrophilic halodestannylation is widely regarded as one of the most facile and efficient methods for radioiodination. nih.gov This technique involves the reaction of an organotin precursor, such as N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester, with a source of electrophilic radioiodine. nih.govnih.gov The reaction proceeds under very mild conditions, which is beneficial for sensitive biomolecules, and consistently results in high radiochemical yields. nih.gov A key advantage of this method is the ability to produce the product devoid of any non-radioactive carrier, leading to high specific activity. nih.gov
| Synthesis Method | Step | Average Radiochemical Yield (%) |
|---|---|---|
| Two-Step Process nih.govsnmjournals.org | Radioiodination | 91.6 ± 2.7 |
| Deprotection | 83.7 ± 1.7 | |
| One-Step Process nih.govsnmjournals.org | Overall | 94.8 ± 3.4 |
| Optimized Iododestannylation nih.gov | Overall | 90 ± 6 |
Copper-mediated protocols have emerged as a valuable alternative to traditional methods. These reactions often involve aryl boronic acid or ester precursors, but copper-catalyzed iodo-debromination has also been reported for the no-carrier-added synthesis of 4-[*I]iodophenylalanine. nih.govnih.govresearchgate.net This approach avoids the use of toxic organotin precursors. nih.govacs.org
The copper-mediated radioiodination of aryl boronic precursors, for example, can be performed at room temperature and is tolerant of air, which simplifies the experimental setup. nih.govresearchgate.net Recent advancements have demonstrated that using specific copper(II) precatalysts with ligands like 1,10-phenanthroline (B135089) can lead to highly effective and rapid radio-iododeboronation with low catalyst loadings (1-2 mol%) and short reaction times (10 minutes) at room temperature. acs.org While the specific application to a 4-bromophenylalanine precursor for [¹²⁴I]4-Iodophenylalanine synthesis is less detailed in the provided context, the general principle offers a promising route that circumvents the drawbacks of other methods.
Nucleophilic isotopic exchange represents another important strategy for radioiodination. nih.gov This method involves the exchange of a non-radioactive halogen (like bromine or iodine) or a leaving group on the precursor molecule with radioactive iodide (e.g., [¹²⁴I]NaI). mdpi.comnih.gov
The Cu(I)-assisted nucleophilic exchange reaction is a notable example. mdpi.comnih.gov This method has been successfully used to synthesize 2-iodo-L-phenylalanine from a 2-bromo-L-phenylalanine precursor, achieving high labeling yields (>98%) and radiochemical purity (>99%). nih.gov While this example is for the 2-iodo isomer, the principle is applicable to the 4-iodo position as well. The synthesis of [¹²⁴I]MIBG, another important radiopharmaceutical, also utilizes a Cu(I)-assisted nucleophilic exchange. mdpi.com These reactions can sometimes require elevated temperatures but offer a direct route for labeling, which can be adapted for routine "kit" preparations. mdpi.comnih.gov
Optimization of Radiochemical Yield and Purity for Research Applications
The optimization of radiochemical yield and purity is a critical aspect in the synthesis of [¹²⁴I]4-iodophenylalanine for research applications, ensuring the reliability and reproducibility of preclinical studies. Key methodologies, primarily centered around iododestannylation reactions, have been refined to maximize the incorporation of Iodine-124 into the phenylalanine precursor while minimizing impurities.
Research has demonstrated that a no-carrier-added (n.c.a.) synthesis approach, utilizing a tin precursor such as (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, can yield high radiochemical efficiency nrgpallas.comnih.gov. In a single-step synthesis, an average radiochemical yield of 94.8 ± 3.4% has been achieved nrgpallas.comnih.gov. A two-step process, involving initial radioiodination followed by deprotection, has also been explored, yielding 91.6 ± 2.7% for the radioiodination step and 83.7 ± 1.7% for the deprotection step nrgpallas.comnih.gov.
Further optimization of labeling parameters, including the amount of precursor, reaction temperature, and time, has led to consistent high yields. For instance, the iododestannylation of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester in the presence of an oxidizing agent like chloramine-T, followed by hydrolysis of the protecting groups, has resulted in a radiochemical yield of 90 ± 6% with a radiochemical purity exceeding 99% nih.gov. The total synthesis time for such procedures, including High-Performance Liquid Chromatography (HPLC) separation and formulation, can be less than 60 minutes, making it suitable for routine production nih.gov.
| Synthesis Method | Precursor | Radiochemical Yield | Radiochemical Purity | Reference |
|---|---|---|---|---|
| Single-Step Iododestannylation | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | 94.8 ± 3.4% | >99% | nrgpallas.comnih.gov |
| Two-Step Iododestannylation (Radioiodination) | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | 91.6 ± 2.7% | Not specified for this step | nrgpallas.comnih.gov |
| Two-Step Iododestannylation (Deprotection) | Intermediate from previous step | 83.7 ± 1.7% | Not specified for this step | nrgpallas.comnih.gov |
| Optimized Iododestannylation | N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester | 90 ± 6% | >99% | nih.gov |
Automation and Scalability in Radiopharmaceutical Production for Research
The automation of radiopharmaceutical production is paramount for ensuring consistent quality, improving safety by minimizing radiation exposure to personnel, and enabling the scalable production of tracers like [¹²⁴I]4-iodophenylalanine for larger research cohorts. Automated synthesis modules are designed to perform the entire radiosynthesis process, from the initial reaction to final purification and formulation, in a contained and controlled environment, such as a hot cell fz-juelich.de.
Commercially available synthesis modules can be adapted for the production of various radiopharmaceuticals, including those labeled with Iodine-124 comecer.com. These systems typically utilize either a fixed tubing design or disposable cassettes, with the latter offering advantages in terms of preventing cross-contamination and simplifying setup for different tracer productions fz-juelich.de. The process is controlled by a computer, which manages the precise addition of reagents, controls reaction temperatures and times, and directs the purification process, often via HPLC fz-juelich.de.
For the production of the Iodine-124 radionuclide itself, fully automated systems have been developed that handle the entire process from target irradiation to the recovery of the final product mdpi.comnih.gov. These systems can be coupled with a capsulated target, allowing for repeated and large-scale production of Iodine-124 with consistent yields nih.gov. Such automation is a key step towards the scalable production of [¹²⁴I]4-iodophenylalanine, as a reliable and high-yield production of the starting radionuclide is essential.
The scalability of [¹²⁴I]4-iodophenylalanine production for research is dependent on several factors, including the efficiency of the automated synthesis, the availability of the Iodine-124 radionuclide, and the capacity of the production facility. The use of automated systems allows for the production of multiple batches of the radiopharmaceutical with high reproducibility, which is crucial for longitudinal or multi-center research studies. As the demand for specific radiotracers for preclinical and clinical research grows, the development and implementation of robust, automated, and scalable production methods become increasingly important dicardiology.com.
Production and Isotopic Purification of Iodine-124 for Radiotracer Synthesis
Cyclotron Production Pathways and Target Material Selection
Iodine-124 is a cyclotron-produced radionuclide, with the most common production route being the ¹²⁴Te(p,n)¹²⁴I nuclear reaction mdpi.comnih.gov. This process involves bombarding a target enriched in Tellurium-124 with protons accelerated in a cyclotron. The selection of the target material is a critical factor that influences the yield and purity of the produced Iodine-124.
Several types of target materials have been investigated, with tellurium dioxide (TeO₂) being a commonly used option due to its good thermal stability under irradiation osti.gov. To enhance its structural integrity and adhesion to the target holder, tellurium dioxide is often mixed with a small amount of aluminum oxide (Al₂O₃) to form a glassy solid matrix nih.govresearchgate.net. This composition has been shown to be a reusable target suitable for low-energy cyclotron irradiations researchgate.net. Another target material that has been explored is aluminum telluride (Al₂Te₃), which has also been identified as a superior target material for the cyclotron production of ¹²⁴I researchgate.net.
The physical form of the target is typically a solid, with the tellurium compound either pressed into a disc or melted onto a backing plate made of a material with high thermal conductivity, such as platinum nih.govosti.gov. The choice of backing material is important for efficient heat dissipation during irradiation, which is crucial to prevent the loss of the target material.
The yield of Iodine-124 is dependent on several factors, including the energy of the proton beam, the beam current, the duration of the irradiation, and the thickness of the target material nih.govresearchgate.net. The ¹²⁴Te(p,n)¹²⁴I reaction has relatively low yields, typically in the range of 6 to 20 MBq/µAh, depending on the specific irradiation conditions and target composition nih.govresearchgate.net. Another potential production pathway is the ¹²⁴Te(d,2n)¹²⁴I reaction, which utilizes deuterons instead of protons and can offer a higher yield of ¹²⁴I osti.gov.
| Target Material | Production Reaction | Typical Yield | Key Characteristics | Reference |
|---|---|---|---|---|
| Enriched Tellurium Dioxide (¹²⁴TeO₂) | ¹²⁴Te(p,n)¹²⁴I | 6-20 MBq/µAh | Good thermal stability. | nih.govresearchgate.net |
| Enriched ¹²⁴TeO₂ with Al₂O₃ | ¹²⁴Te(p,n)¹²⁴I | ~20 MBq/µAhr (thick target) | Forms a glassy solid matrix, enhancing structural integrity. | nih.govnii.ac.jp |
| Aluminum Telluride (Al₂Te₃) | ¹²⁴Te(p,n)¹²⁴I | Not specified | Superior target material. | researchgate.net |
| Enriched Tellurium-124 | ¹²⁴Te(d,2n)¹²⁴I | ~0.55 mCi/µAhr | Higher yield than the (p,n) reaction. | osti.gov |
Management of Radionuclidic Impurities in [¹²⁴I] Batches
The radionuclidic purity of the produced Iodine-124 is of utmost importance for its use in the synthesis of radiopharmaceuticals like [¹²⁴I]4-iodophenylalanine. The presence of other iodine isotopes can affect the quality of imaging studies and contribute to an unnecessary radiation dose. Radionuclidic impurities can arise from two main sources: isotopic impurities in the target material and competing nuclear reactions during irradiation mdpi.com.
The most common radionuclidic impurities in Iodine-124 produced via the ¹²⁴Te(p,n)¹²⁴I reaction are Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-126 (¹²⁶I). The formation of these impurities is highly dependent on the isotopic composition of the tellurium target and the energy of the proton beam.
To minimize the formation of these impurities, several strategies are employed:
Use of Highly Enriched Target Material: The use of Tellurium-124 with a high degree of isotopic enrichment (e.g., >99%) is crucial to reduce the presence of other tellurium isotopes that can lead to the formation of unwanted iodine isotopes mdpi.com. For example, the presence of ¹²⁵Te in the target can lead to the formation of ¹²⁵I via the ¹²⁵Te(p,n)¹²⁵I reaction mdpi.com.
Control of Proton Beam Energy: The energy of the proton beam can be optimized to favor the ¹²⁴Te(p,n)¹²⁴I reaction while minimizing competing reactions. For example, the ¹²⁴Te(p,2n)¹²³I reaction, which produces ¹²³I, has a higher energy threshold than the desired reaction mdpi.com. By keeping the proton energy below this threshold, the formation of ¹²³I can be significantly reduced researchgate.net.
Decay of Short-Lived Impurities: Some impurities, such as ¹²³I (half-life of 13.2 hours), have a much shorter half-life than ¹²⁴I (half-life of 4.18 days). By allowing the irradiated target to decay for a certain period (e.g., 2 days) before processing, the amount of ¹²³I can be significantly reduced to an acceptable level mdpi.comresearchgate.net.
Purification Methods: After irradiation, the Iodine-124 is separated from the target material, typically through a dry distillation process nih.govresearchgate.net. This process involves heating the target to release the volatile iodine, which is then trapped and collected. While this method is effective for separating iodine from tellurium, it does not separate different iodine isotopes. Therefore, the control of impurities must be managed at the production stage.
Molecular and Cellular Interaction Studies of 124i 4 Iodophenylalanine in Preclinical Models
Investigation of Cellular Uptake Mechanisms and Transporter Affinity
The cellular uptake of 4-Iodophenylalanine i-124 ([¹²⁴I]4-Iodophenylalanine) is a critical determinant of its utility as a tracer in preclinical imaging. Investigations into its transport mechanisms have revealed a reliance on specific amino acid transporters that are often overexpressed in pathological conditions, such as in malignant gliomas.
Studies have confirmed that the uptake of [¹²⁴I]4-Iodophenylalanine into tumor cells is mediated by the sodium-independent L-type amino acid transporter 1 (LAT1). Inhibition experiments have demonstrated the involvement of this transporter in the accumulation of the tracer within glioma cells. LAT1 is responsible for the transport of large neutral amino acids, and its elevated expression in various cancers makes it a key target for amino acid-based radiopharmaceuticals.
In addition to LAT1, the ASC-type amino acid transporter system has been identified as a contributor to the cellular uptake of [¹²⁴I]4-Iodophenylalanine. Inhibition studies have confirmed that this sodium-independent transporter is also involved in the transport of the tracer into tumor cells. The dual involvement of both LAT and ASC transport systems highlights the multifaceted mechanism of [¹²⁴I]4-Iodophenylalanine cellular entry.
Competitive inhibition studies have been instrumental in characterizing the specificity of [¹²⁴I]4-Iodophenylalanine uptake. The presence of endogenous amino acids, such as phenylalanine, has been shown to significantly reduce the uptake of the tracer. In one study, the uptake of 4-[¹²⁵I]Iodophenylalanine in glioma cells was diminished to approximately 15% of control values in the presence of 1 mM phenylalanine nih.gov. Further research has demonstrated a concentration-dependent inhibition of both [¹²⁵I]Iodophenylalanine and [¹⁴C]phenylalanine uptake by unlabeled phenylalanine and 4-iodophenylalanine ebi.ac.uk.
| Tracer | Inhibitor | Effect | Reference |
|---|---|---|---|
| 4-[¹²⁵I]Iodophenylalanine | Phenylalanine (1 mM) | Reduced uptake to ~15% of control in glioma cells | nih.gov |
| [¹²⁵I]Iodophenylalanine | Phenylalanine | IC₅₀ = 1.3 mM | ebi.ac.uk |
| [¹²⁵I]Iodophenylalanine | 4-Iodophenylalanine | IC₅₀ = 1.0 mM | ebi.ac.uk |
| [¹⁴C]Phenylalanine | Phenylalanine | IC₅₀ = 1.45 mM | ebi.ac.uk |
| [¹⁴C]Phenylalanine | 4-Iodophenylalanine | IC₅₀ = 2.50 mM | ebi.ac.uk |
Intracellular Metabolic Pathways and Stability Assessment
Understanding the intracellular fate and stability of [¹²⁴I]4-Iodophenylalanine is crucial for the accurate interpretation of imaging data and for assessing its suitability as a stable metabolic tracer.
[¹²⁴I]4-Iodophenylalanine has demonstrated high stability in vivo. Studies in glioma patients have shown excellent stability of the related tracer 4-[¹²³I]I-Phe nih.gov. Preclinical evaluations in mice have further confirmed this high in vivo stability, with radioactivity accumulation in the thyroid and stomach, indicative of deiodination, being less than 1% of the injected dose at 24 hours post-injection nih.gov. This low level of deiodination suggests that the tracer remains intact in the biological system for a prolonged period, which is a desirable characteristic for imaging agents.
Advanced Applications in Protein Engineering and Non-Canonical Amino Acid Incorporation
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities for a wide range of applications. Among these, 4-Iodophenylalanine, particularly its radioactive isotope 124I-4-iodophenylalanine, has emerged as a valuable probe for both structural biology and in vivo imaging. This section explores the advanced strategies for its incorporation into proteins, focusing on site-directed mutagenesis and its application in cell-free protein synthesis systems.
Site-Directed Mutagenesis and Genetic Code Expansion Strategies
The introduction of 4-iodophenylalanine at specific positions within a protein is achieved through the expansion of the genetic code. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not interfere with the endogenous translational machinery of the host organism. A key component of this strategy is the reassignment of a codon, typically a stop codon, to encode for the ncAA.
One of the most commonly used methods for genetic code expansion is the suppression of nonsense codons, such as the amber (UAG), opal (UGA), and ochre (UAA) stop codons. The choice of the suppressor codon can significantly impact the efficiency and fidelity of ncAA incorporation.
In the context of 4-iodophenylalanine incorporation, studies have explored the use of opal codon suppression in Escherichia coli cell-free translation systems. This approach has shown promise for advancements in protein engineering with non-natural amino acid substitutions. nih.gov One of the challenges in this system is the potential for mis-incorporation of natural amino acids. For instance, the UGA codon can sometimes be read as tryptophan. However, this can be effectively managed; the undesired incorporation of tryptophan in response to the UGA codon can be completely repressed by the addition of indolmycin. nih.gov
Another critical factor influencing the fidelity of incorporation is the purity of the ncAA. It has been observed that even minor contaminants can lead to significant mis-incorporation. For example, a 3% contamination of 4-iodo-L-phenylalanine with 4-bromo-L-phenylalanine resulted in a substantial 21% incorporation of the bromo-analog. nih.gov This highlights the necessity of using highly purified ncAAs for high-fidelity protein synthesis.
The table below summarizes key research findings related to the site-directed incorporation of 4-iodophenylalanine using opal codon suppression.
| Parameter | Observation | Significance |
| Suppressor Codon | Opal (UGA) | A promising approach for incorporating non-natural amino acids. nih.gov |
| Mis-incorporation | Undesired incorporation of tryptophan at the UGA codon. | Can be completely repressed by the addition of indolmycin. nih.gov |
| Contamination | 3% contamination with 4-bromo-L-phenylalanine led to 21% incorporation of the contaminant. | Emphasizes the need for highly purified non-canonical amino acids. nih.gov |
| Optimization | Incubation time optimization is important to prevent undesired incorporation of free phenylalanine. | Crucial for maximizing the fidelity of incorporation. nih.gov |
Application in Cell-Free Protein Synthesis Systems for Stable Isotope Labeling
Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the production of proteins containing stable isotopes, including those with radioisotopes like 124I. These systems offer several advantages over traditional in vivo expression methods, such as the ability to directly manipulate the reaction environment and the circumvention of cellular toxicity issues associated with certain proteins or radioisotopes.
The synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine has been optimized for use in nuclear medicine applications, particularly for imaging brain tumors with Positron Emission Tomography (PET). nih.gov While this research primarily focuses on the synthesis of the radiolabeled amino acid itself and its in vivo uptake, it lays the groundwork for its use in cell-free systems to produce radiolabeled proteins for preclinical imaging and therapeutic studies.
The application of [124I]4-Iodophenylalanine in CFPS for stable isotope labeling allows for the production of proteins with a site-specifically incorporated PET imaging probe. This enables precise tracking and quantification of the protein's biodistribution and target engagement in preclinical models. The efficiency of such a system would depend on the successful integration of the orthogonal tRNA/synthetase pair for 4-iodophenylalanine into the cell-free reaction mixture.
While specific data on the yield and efficiency of [124I]4-Iodophenylalanine incorporation in cell-free systems is still emerging, the established robustness of CFPS for producing proteins with other non-canonical amino acids suggests a high potential for success. The table below outlines the potential research findings and parameters of interest for such a system.
| Parameter | Research Focus | Potential Findings |
| Protein Yield | Optimizing CFPS reaction conditions for maximum yield of 124I-labeled protein. | Determination of optimal concentrations of DNA template, amino acids, and energy source for efficient synthesis. |
| Labeling Efficiency | Quantifying the percentage of synthesized protein that incorporates [124I]4-Iodophenylalanine. | Mass spectrometry and radioactivity measurements to confirm site-specific incorporation and determine labeling efficiency. |
| Functional Activity | Assessing the biological activity of the 124I-labeled protein. | In vitro assays to ensure that the incorporation of the radiolabeled ncAA does not disrupt protein folding and function. |
| Preclinical Application | Utilizing the 124I-labeled protein for in vivo PET imaging studies. | Visualization and quantification of protein localization and pharmacokinetics in animal models of disease. |
Preclinical Pharmacological and Biological Evaluation of 124i 4 Iodophenylalanine
In Vitro Pharmacological Profiling in Disease-Relevant Cell Lines
Dynamic Analysis of Cellular Accumulation Kinetics
Studies in rat and human glioma cell lines have demonstrated significant accumulation of no-carrier-added (n.c.a.) p-[124I]iodo-L-phenylalanine. Following a 15-minute incubation period, the radioactivity incorporation in tumor cells ranged from 25% to 42% of the total activity administered per 10^6 tumor cells. Inhibition experiments have indicated that the uptake of n.c.a. [124I]IPA into tumor cells is mediated by the sodium-independent L- and ASC-type amino acid transporters.
In MCF-7 breast cancer cells, the uptake of [125I]4-Iodophenylalanine reached up to 49.0 ± 0.7% of the input dose after 60 minutes of incubation. This uptake was comparable to that of [14C]phenylalanine under the same conditions, which was 55.9 ± 0.5%. Furthermore, the uptake of both tracers was inhibited in a concentration-dependent manner by unlabeled phenylalanine and 4-iodophenylalanine, suggesting a shared transport mechanism.
Assessment of Biological Impact on Cellular Processes
The primary utility of [124I]4-Iodophenylalanine in preclinical research is as an imaging agent to trace the biodistribution and kinetics of the amino acid analog. While the studies focus on its uptake and retention, they also provide indirect information about cellular processes. The accumulation in tumor cells is indicative of the increased amino acid transport and metabolic activity characteristic of many cancers. The transport of [124I]4-Iodophenylalanine into cells is a critical biological process that allows for its visualization in PET imaging.
Tissue-Specific Distribution and Organ Retention Profiles
In vivo studies in sarcoma-bearing rats have shown that [123I]4-IPhe exhibits high tumor uptake. nih.govresearchgate.net However, it is also associated with high blood-pool activity, which can affect imaging contrast. nih.govresearchgate.net The renal accumulation of [123I]4-IPhe was found to be at least six times lower than that of [123I]3-IMT, a significant advantage for imaging outside the brain. nih.govresearchgate.net
Biodistribution studies in nude mice with xenotransplanted human glioblastoma demonstrated a high level of targeting and prolonged retention of n.c.a. [124I]IPA within the tumor. nih.gov The primary route of excretion was identified as renal. nih.gov Importantly, radioactivity accumulation in the thyroid and stomach, which would indicate in vivo deiodination, was less than 1% of the injected dose at 24 hours post-injection, confirming the high in vivo stability of the radiopharmaceutical. nih.gov
| Parameter | Observation | Reference |
|---|---|---|
| Tumor Uptake | High | nih.govresearchgate.net |
| Blood-Pool Activity | High | nih.govresearchgate.net |
| Renal Accumulation | At least 6 times lower than [123I]3-IMT | nih.govresearchgate.net |
Comparative Biodistribution with Other Amino Acid Radiotracers
A comparative study in sarcoma-bearing rats evaluated several iodinated amino acids, including [123I]4-IPhe, against the established brain tumor imaging agent 3-[123I]Iodo-α-methyltyrosine ([123I]3-IMT). nih.govresearchgate.net While [123I]4-IPhe demonstrated high tumor uptake, its rate of accumulation (K1 value) was reduced due to high blood-pool activity. nih.govresearchgate.net In contrast, tracers like [123I]2-IT and [123I]2-IPhe showed tumor uptake and K1 values comparable to [123I]3-IMT but with significantly lower renal accumulation. nih.govresearchgate.net
In a study involving rats with turpentine-induced acute inflammation, the uptake of [125I]4-IPhe in the inflamed muscle was 22.2% of the increase observed for [18F]FDG, indicating a lower accumulation in inflammatory lesions compared to this commonly used tracer. nih.govresearchgate.net
| Tracer | Tumor Uptake | K1 Value | Renal Accumulation vs. [123I]3-IMT | Reference |
|---|---|---|---|---|
| [123I]4-IPhe | High | Reduced | At least 6 times lower | nih.govresearchgate.net |
| [123I]2-IT | Comparable to [123I]3-IMT | Comparable to [123I]3-IMT | At least 6 times lower | nih.govresearchgate.net |
| [123I]2-IPhe | Comparable to [123I]3-IMT | Comparable to [123I]3-IMT | At least 6 times lower | nih.govresearchgate.net |
| [123I]3-IMT | - | - | Baseline | nih.govresearchgate.net |
Modeling of Tracer Uptake Kinetics in Xenograft Models
In sarcoma-bearing rats, the rate of tracer accumulation (K1 value) for [123I]4-IPhe was calculated using in vivo dynamic imaging. nih.govresearchgate.net This kinetic parameter provides a measure of the rate of transport of the tracer from the blood into the tissue. The study found that while [123I]4-IPhe had high tumor uptake, its K1 value was reduced, a finding attributed to its high blood-pool activity. nih.govresearchgate.net
Further studies in xenograft mice with esophageal cancer cells showed a tumor uptake of 4 ± 0.4 %ID/g for 4-[131I]-iodophenylacetic acid at 5 hours post-injection, with a tumor to background ratio of 2. nih.gov The high activity in the blood pool at this time point suggests that increased tumor uptake might be observed at later time points. nih.gov
Preclinical Molecular Imaging Applications of [124I]4-Iodophenylalanine
The radiolabeled amino acid analogue, [124I]4-Iodophenylalanine, serves as a valuable tool in preclinical research, primarily for the non-invasive visualization and quantification of biological processes in animal models of disease. Its utility stems from the increased amino acid transport and metabolism characteristic of many pathological conditions, particularly in oncology. The positron-emitting isotope Iodine-124 (¹²⁴I) allows for imaging with Positron Emission Tomography (PET), a highly sensitive molecular imaging modality. Its relatively long half-life of 4.2 days is particularly advantageous for studying biological processes that occur over extended periods. biomedres.us
Positron Emission Tomography (PET) Imaging in Animal Disease Models
Preclinical PET imaging with [124I]4-Iodophenylalanine has been notably applied in the study of malignant brain tumors. Research using no-carrier-added (n.c.a.) p-[¹²⁴I]iodo-L-phenylalanine ([¹²⁴I]IPA) in mouse models with xenografted human glioblastomas has demonstrated the tracer's potential. nih.gov These studies have shown a high level of targeting and prolonged retention of [¹²⁴I]IPA within the tumor tissue, which is crucial for effective imaging. nih.gov The uptake mechanism into tumor cells is primarily mediated by sodium-independent L- and ASC-type amino acid transporters. nih.gov
In vivo evaluations in mice bearing human glioblastoma xenografts confirmed significant tracer accumulation in the tumors with primarily renal excretion. nih.gov While one study noted that the specific imaging systems used did not permit an accurate delineation of the tumors, the underlying high tumor affinity was established. nih.gov Furthermore, the radiopharmaceutical showed high in vivo stability, with less than 1% of the injected dose accumulating in the thyroid and stomach at 24 hours post-injection, indicating minimal deiodination. nih.gov
While specific in vivo biodistribution data for the ¹²⁴I-labeled compound is limited in the literature, studies with the chemically identical p-[¹²³I]iodo-L-phenylalanine (a SPECT agent) in athymic mice bearing various human tumor xenografts provide valuable insights into its biodistribution profile, expressed as percent injected dose per gram (%ID/g).
Biodistribution of p-[¹²³I]iodo-L-phenylalanine in Tumor-Bearing Athymic Mice (1-hour post-injection)
| Tissue | Capan-2 (Pancreatic) | EF43.fgf4 (Gastric) | HT29 (Colon) | R1M (Rhabdomyosarcoma) |
|---|---|---|---|---|
| Tumor | 3.32 ± 0.63 | 3.20 ± 0.44 | 4.38 ± 0.41 | 4.79 ± 0.61 |
| Blood | 1.83 ± 0.20 | 2.11 ± 0.17 | 1.94 ± 0.14 | 2.30 ± 0.19 |
| Pancreas | 4.60 ± 0.40 | 6.07 ± 0.72 | 4.19 ± 0.43 | 5.37 ± 0.59 |
| Spleen | 1.39 ± 0.15 | 1.76 ± 0.13 | 1.32 ± 0.11 | 1.57 ± 0.14 |
| Kidney | 3.01 ± 0.31 | 3.65 ± 0.29 | 2.89 ± 0.25 | 3.44 ± 0.33 |
| Liver | 1.35 ± 0.14 | 1.68 ± 0.12 | 1.29 ± 0.10 | 1.55 ± 0.13 |
| Muscle | 0.88 ± 0.11 | 1.05 ± 0.09 | 0.81 ± 0.07 | 0.99 ± 0.09 |
| Brain | 0.25 ± 0.04 | 0.31 ± 0.03 | 0.23 ± 0.03 | 0.29 ± 0.04 |
Data is presented as mean %ID/g ± SD. Data derived from studies using ¹²³I-iodo-L-phenylalanine. researchgate.net
Multimodal Imaging Approaches (e.g., PET/CT, PET/MRI)
To enhance the diagnostic value of PET imaging, which provides functional information, it is often combined with anatomical imaging modalities like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI).
PET/CT The integration of [124I]4-Iodophenylalanine PET with CT in a preclinical setting is a well-established approach. Small-animal PET/CT scanners provide co-registered images, allowing for the precise localization of tracer uptake within the anatomical context of the animal model. biomedres.usbiomedres.us This is critical for accurately identifying tumor boundaries, assessing tracer distribution in various organs, and performing accurate attenuation correction of the PET data, which is essential for quantification. Studies evaluating the performance of ¹²⁴I on small-animal PET/CT systems have been conducted to characterize its quantitative imaging capabilities. biomedres.usbiomedres.us The combination of functional PET data with detailed anatomical information from CT is essential for quantitative imaging and accurate absorbed dose calculations in preclinical models. mdpi.com
PET/MRI The use of [124I]4-Iodophenylalanine in a combined PET/MRI setting for preclinical research is less documented in peer-reviewed literature. In principle, PET/MRI offers significant advantages by combining the high sensitivity of PET with the superior soft-tissue contrast and diverse functional imaging capabilities of MRI, without the use of ionizing radiation for the anatomical scan. nih.govsci-hub.st Preclinical PET/MRI systems are available and offer the potential for simultaneous acquisition, which ensures excellent spatial and temporal co-registration of the two data streams. sci-hub.strwth-aachen.de This would be particularly beneficial for studies in neuro-oncology, where MRI is the standard for anatomical brain imaging. However, specific applications demonstrating the use of [124I]4-Iodophenylalanine in these integrated PET/MRI systems are not yet widely reported.
Methodological Advancements in Quantitative Preclinical PET Imaging
The quantitative accuracy of PET imaging with ¹²⁴I presents unique challenges compared to standard PET radionuclides like ¹⁸F. These challenges stem from the physical decay characteristics of ¹²⁴I, which include a high positron energy and the emission of prompt gamma rays in coincidence with positron emission. nih.govresearchgate.net These factors can degrade spatial resolution and quantitative accuracy. biomedres.usnih.gov
Methodological advancements in image acquisition and reconstruction are crucial for overcoming these limitations:
Reconstruction Algorithms : Modern preclinical systems employ advanced reconstruction algorithms to improve image quality. Studies have shown that iterative reconstruction methods, such as the 3D Tera-Tomo algorithm, can yield better results than traditional filtered backprojection (FBP). biomedres.us The use of point-spread function (PSF) modeling in reconstruction can significantly improve spatial resolution measurements. nih.gov For quantitative accuracy, especially in complex scenarios like theranostics, using an adequate number of iterations in ordered subset expectation maximization (OSEM) algorithms is critical, with non-time-of-flight (non-TOF) reconstructions sometimes proving more robust. nih.gov
Correction Techniques : The prompt gamma coincidences from ¹²⁴I can introduce a bias in quantification. Various correction methods have been developed and are implemented in modern scanners to mitigate these effects and improve quantitative accuracy. nih.gov
Detector Technology : The development of new detector technologies, such as those based on silicon photomultipliers (SiPMs), has led to significant improvements in the intrinsic performance of clinical and preclinical PET systems. nih.gov These advancements can lead to better signal-to-noise ratios and higher spatial resolution, which is critical for resolving small structures in animal models. nih.gov
These advancements are critical for ensuring that preclinical PET imaging with [124I]4-Iodophenylalanine can provide reliable quantitative data. Such data is essential for applications like evaluating tumor response to therapy, understanding tracer kinetics, and performing dosimetry calculations for related radiotherapeutic agents.
Comparison of Image Quality Parameters for ¹²⁴I vs. Other Radionuclides on a Small Animal PET/CT System
| Parameter | ¹²⁴I | ⁸⁹Zr | ¹⁸F |
|---|---|---|---|
| Mean Positron Range (mm) | 3.48 | - | - |
| Spatial Resolution (FWHM, mm) | 1.7 | 1.0 | 0.9 |
| Recovery Coefficient (RC) - 1mm rod | Significantly Reduced | High | High |
| Spillover Ratio (SOR) - Water | Lower | Lower | Highest |
Data from a comparative evaluation on a NanoScan small-animal PET/CT scanner. biomedres.usbiomedres.us
Conceptual and Theoretical Underpinnings in Radiopharmaceutical Development for 124i 4 Iodophenylalanine
Radiopharmaceutical Design Principles and Molecular Engineering
The effectiveness of a radiopharmaceutical is intrinsically linked to its molecular design. Engineering a molecule like 4-Iodophenylalanine for nuclear medicine applications requires careful consideration of its structure to ensure it interacts with its biological target with high specificity and demonstrates favorable pharmacokinetic properties.
Structural-activity relationships (SAR) are fundamental to tracer design, exploring how a molecule's chemical structure correlates with its biological activity. For amino acid-based tracers like 4-Iodophenylalanine, key structural features dictate their uptake and retention in target tissues, such as tumors.
Research comparing various radioiodinated amino acids has provided valuable SAR insights. A study evaluating tracers for oncologic imaging outside the brain compared 4-(¹²³I)-iodophenylalanine ([¹²³I]4-IPhe) with other analogs like 2-(¹²³I)-iodophenylalanine ([¹²³I]2-IPhe) and 3-(¹²³I)-iodotyrosine ([¹²³I]3-IMT). The findings indicated that while [¹²³I]4-IPhe showed high tumor uptake, its rate of accumulation was reduced due to high activity in the blood pool researchgate.net. In contrast, tracers like [¹²³I]2-IPhe demonstrated accumulation rates comparable to the established tracer [¹²³I]3-IMT but with significantly lower kidney accumulation researchgate.net. This highlights how the specific position of the iodine atom on the phenyl ring directly influences the tracer's biodistribution and kinetics, a critical consideration in radiopharmaceutical design.
Another crucial aspect of SAR for radioiodinated compounds is their metabolic stability, particularly against in vivo deiodination. The strength of the carbon-iodine bond and the electronic environment around it can influence whether the radioiodine atom is prematurely cleaved from the molecule in the body. Such cleavage can lead to nonspecific uptake in tissues like the thyroid and stomach, degrading imaging quality and delivering unintended radiation doses nih.gov. The high in vivo stability of p-iodo-L-phenylalanine has been confirmed in studies where radioactivity accumulation in the thyroid and stomach was less than 1% of the injected dose at 24 hours post-injection nih.gov.
Table 1: Comparative In-Vivo Performance of Radioiodinated Amino Acid Analogs This table is interactive. You can sort the columns by clicking on the headers.
| Tracer | Relative Tumor Uptake | Tracer Accumulation Rate (K₁) | Relative Renal Accumulation |
|---|---|---|---|
| (¹²³I)4-IPhe | High | Reduced | Low |
| (¹²³I)2-IPhe | Comparable to (¹²³I)3-IMT | Comparable to (¹²³I)3-IMT | ~6x Lower than (¹²³I)3-IMT |
| (¹²³I)2-IT | Comparable to (¹²³I)3-IMT | Comparable to (¹²³I)3-IMT | ~6x Lower than (¹²³I)3-IMT |
| (¹²³I)3-IT | No marked accumulation | N/A | N/A |
| (¹²³I)IAzaT | No marked accumulation | N/A | N/A |
Data sourced from a comparative study in sarcoma-bearing rats researchgate.net.
Molecular modifications are intentionally made to a lead compound to enhance its properties, such as target selectivity, metabolic stability, and ease of synthesis. In the development of radioiodinated phenylalanine, synthetic strategies have been optimized to ensure the final product has high purity and chiral homogeneity. For instance, a novel tin precursor for 4-iodophenylalanine was developed where the amino group was protected with a Boc group and the acid function with a tert-butyl ester. This modification allows both protecting groups to be removed simultaneously under acidic conditions, simplifying the deprotection process nih.gov. This approach facilitates a more efficient and reliable synthesis, which is crucial for producing a radiopharmaceutical suitable for clinical applications nih.gov. While not always known if the L-isomer or D-isomer will have superior biological characteristics, ensuring chiral homogeneity through such synthetic modifications is a key step in developing a well-defined tracer nih.gov.
Exploration of the Theranostic Research Paradigm
The term "theranostics" represents a modern medical concept that combines diagnostics and therapeutics, aiming to provide personalized treatment. nih.gov This approach has been a cornerstone of nuclear medicine for decades, exemplified by the use of radioiodine nih.govsnmjournals.orgnih.gov.
The core of the theranostic paradigm is the integration of diagnostic imaging with targeted radionuclide therapy nih.gov. A diagnostic agent is first administered to visualize and characterize a disease state, such as a tumor nih.govnih.gov. This imaging step confirms that the molecular target is present and accessible, predicts the biodistribution of a potential therapeutic agent, and can be used to calculate the optimal therapeutic dose to maximize tumoricidal effects while minimizing harm to healthy tissues nih.govnih.gov.
In the context of 4-Iodophenylalanine, this involves using the [¹²⁴I]-labeled version for Positron Emission Tomography (PET) imaging to quantify tumor uptake and retention nih.gov. If the imaging results are favorable, the same targeting molecule is labeled with a therapeutic radionuclide, such as [¹³¹I], for targeted radionuclide therapy nih.govnih.gov. This strategy allows for the selection of patients most likely to benefit from the therapy and for the monitoring of treatment response, embodying the principles of personalized medicine nih.gov. This approach has been investigated for managing malignant gliomas, where the specific and high-level targeting of both [¹²⁴I]IPA and [¹³¹I]IPA to glioblastoma cells encourages their potential use as agents for imaging and therapy, respectively nih.gov.
The selection of the radionuclide is a critical strategic decision in developing a theranostic pair. Different isotopes of the same element can have vastly different physical properties, making them suitable for either imaging or therapy. The isotopes of iodine provide an ideal "matched pair" for theranostics snmjournals.org.
Iodine-124 ([¹²⁴I]) is a positron emitter, making it suitable for high-resolution PET imaging snmjournals.org. PET offers superior spatial resolution and quantification capabilities compared to SPECT imaging snmjournals.org. The use of [¹²⁴I] allows for precise pre-therapeutic dosimetry, which helps in calculating the absorbed radiation dose to tumors and organs, thereby enabling the selection of an optimized and individualized therapeutic activity snmjournals.orgnih.gov.
Iodine-131 ([¹³¹I]) is a beta-particle emitter, which is effective for therapy because the emitted beta particles deposit their energy over a short range, causing localized damage to tumor cells snmjournals.orgnih.gov. It also has a gamma emission that allows for tracking through SPECT imaging, although the image quality is inferior to that of PET snmjournals.orgresearchgate.net. For over 60 years, ¹³¹I has been a mainstay of nuclear medicine therapy, particularly for thyroid diseases nih.govsnmjournals.org.
The chemical and biological identity between the [¹²⁴I]- and [¹³¹I]-labeled versions of 4-Iodophenylalanine ensures that the diagnostic imaging accurately reflects the behavior of the subsequent therapeutic agent nih.gov. This pairing allows clinicians to "see what they treat" and "treat what they see," which is the fundamental goal of the theranostic approach.
Table 2: Physical Properties of Selected Iodine Isotopes for Theranostic Applications This table is interactive. You can sort the columns by clicking on the headers.
| Isotope | Half-Life | Primary Emission | Primary Use | Imaging Modality |
|---|---|---|---|---|
| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+) | Diagnosis, Dosimetry | PET |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma (γ) | Therapy, Imaging | SPECT |
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | Diagnosis | SPECT |
Data sourced from various nuclear medicine resources snmjournals.orgnih.govresearchgate.net.
Computational and Structural Biology Approaches
Computational and structural biology are indispensable tools in modern radiopharmaceutical development. These approaches use computer algorithms and biophysical techniques to study the structures of biological molecules at an atomic level, providing insights that can guide the design and optimization of novel tracers openaccesspub.org.
By modeling the interaction between a potential radiopharmaceutical and its target protein, researchers can predict binding affinity and selectivity. This can significantly accelerate the discovery process and reduce the reliance on costly and time-consuming experimental screening. Computational tools can help optimize molecular constructs to minimize undesirable properties, such as protein disorder, and select the best experimental methodologies for further study nih.gov.
A particularly relevant application involves the use of 4-iodophenylalanine itself as a tool in structural biology. Researchers have developed methods to site-specifically incorporate p-iodo-L-phenylalanine into proteins nih.gov. The iodine atom is an effective anomalous scatterer of X-rays. Its selective introduction into a protein facilitates the determination of the protein's three-dimensional crystal structure using X-ray crystallography nih.gov. This technique has been demonstrated with bacteriophage T4 lysozyme, where a mutant containing iodophenylalanine did not have its structure perturbed in any meaningful way, yet it greatly simplified the process of structure determination nih.gov. This synergy, where the molecule of interest in radiopharmacy also serves as a tool to elucidate the very biological targets it is designed to interact with, underscores the deeply integrated nature of modern molecular science.
Molecular Modeling and Docking Studies of Tracer-Target Interactions
Molecular modeling and docking studies are pivotal in understanding the interaction between a radiotracer and its biological target. For [124I]4-Iodophenylalanine, the primary target is the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in various cancer cells and facilitates the transport of large neutral amino acids.
Computational analyses have been employed to elucidate the binding modes of phenylalanine derivatives within the LAT1 binding pocket. These studies reveal that the interaction is multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The amino acid backbone of the ligand, including its carboxyl and amino groups, forms crucial hydrogen bonds with key residues in the transporter, such as S66, G67, F252, and G255. nih.gov
The specificity of 4-Iodophenylalanine is largely determined by the interactions of its iodinated phenyl ring with the hydrophobic pocket of LAT1. Molecular docking simulations indicate that the bulky iodine atom can be accommodated within this pocket, contributing to the binding affinity. The precise orientation of the iodophenyl group is critical, and computational models help to predict the most energetically favorable conformations.
| Residue | Interaction Type | Ligand Group |
|---|---|---|
| S66, G67 | Hydrogen Bond | Amino Acid Backbone |
| F252, G255 | Hydrogen Bond | Amino Acid Backbone |
| Y259, W405 | Hydrophobic Interaction | Phenyl Ring |
These modeling studies are instrumental in the rational design of new radiotracers. By understanding the structure-activity relationships, medicinal chemists can modify the ligand to improve its binding affinity, selectivity, and transport efficiency.
In Silico Prediction of Tracer Behavior and Bioreactivity
In silico methods are also extensively used to predict the absorption, distribution, metabolism, and excretion (ADME) as well as the toxicological (Tox) properties of drug candidates. For [124I]4-Iodophenylalanine, these predictive models are essential for assessing its potential as a viable clinical agent.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.govnih.govmdpi.com In the context of radiopharmaceuticals, QSAR can be used to predict the uptake of a series of related compounds in cancer cells based on their physicochemical properties. For instance, descriptors such as lipophilicity (logP), molecular weight, and polar surface area can be correlated with the observed uptake in LAT1-expressing cell lines. While specific QSAR models for [124I]4-Iodophenylalanine are not widely published, the principles of QSAR are applied in its conceptual development to optimize its properties for better tumor targeting and retention. nih.gov
ADME/Tox Predictions:
Various computational tools and software platforms are available to predict the ADME/Tox profile of a molecule based on its structure. These predictions are based on large datasets of known compounds and their experimentally determined properties.
For 4-Iodophenylalanine, in silico predictions would likely focus on:
Blood-Brain Barrier (BBB) Penetration: As a substrate for LAT1, which is highly expressed at the BBB, 4-Iodophenylalanine is expected to cross into the brain. nih.gov In silico models can provide a quantitative prediction of the extent of this penetration.
Metabolic Stability: Predictions can be made regarding the susceptibility of the compound to metabolism by key enzyme systems, such as cytochrome P450s. nih.gov The high in vivo stability of [124I]4-Iodophenylalanine, with minimal deiodination, can be rationalized through computational models that assess the strength of the carbon-iodine bond. nih.gov
Toxicity: In silico models can flag potential toxicities by identifying structural alerts or by predicting interactions with known toxicity targets. nih.gov
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| LogP | Moderate | Good balance between aqueous solubility and membrane permeability |
| Molecular Weight | Relatively Low | Favorable for transport and distribution |
| Hydrogen Bond Donors/Acceptors | Within typical drug-like range | Contributes to binding and solubility |
| Blood-Brain Barrier Permeability | High | Expected due to LAT1 substrate nature |
These in silico predictions, while not a substitute for experimental validation, provide a critical framework for prioritizing and guiding the development of radiopharmaceuticals like [124I]4-Iodophenylalanine, ultimately saving time and resources in the drug discovery pipeline.
Future Directions and Emerging Research Avenues for 124i 4 Iodophenylalanine Research
Expansion of Preclinical Disease Models and Research Indications
Initial research with radioiodinated derivatives of phenylalanine has largely centered on their application in oncology, with notable investigations in glioma and breast cancer models. Preclinical studies have shown that these tracers are taken up by cancer cells, and their uptake can be inhibited by unlabeled amino acids, confirming the role of amino acid transporters in their accumulation. For instance, in MCF-7 breast cancer cells, the uptake of a radioiodinated 4-iodophenylalanine derivative was comparable to that of [¹⁴C]phenylalanine nih.gov. Similarly, in vitro studies with rat and human glioma cells have demonstrated intensive accumulation of [¹²⁴I]IPA and [¹³¹I]IPA nih.gov.
The successful application in these cancer models provides a strong rationale for expanding preclinical research to a wider range of malignancies known to overexpress amino acid transporters like LAT1. Furthermore, given that amino acid transporters play a crucial role in transporting substances across the blood-brain barrier, there is a compelling case for investigating the utility of [¹²⁴I]4-Iodophenylalanine in various neurological disorders beyond brain tumors. Exploring its application in preclinical models of neurodegenerative diseases or other conditions characterized by altered amino acid metabolism could unveil new diagnostic possibilities.
Innovations in Radiosynthetic Automation and Process Streamlining
The broader clinical and research application of [¹²⁴I]4-Iodophenylalanine is contingent upon the development of efficient, reliable, and streamlined methods for its synthesis. Current methods for producing no-carrier-added (n.c.a.) [¹²⁴I]IPA and [¹³¹I]IPA have achieved high radiochemical yields and purity, with total synthesis times compatible with routine clinical production nih.gov. These methods typically involve the iododestannylation of a precursor molecule followed by the removal of protecting groups nih.gov.
Future research in this area will likely focus on the automation of these synthetic processes. Automated radiosynthesis systems offer several advantages, including improved reproducibility, reduced operator radiation exposure, and the potential for higher throughput. The development of a fully automated system for the synthesis of tracers, from the production of the initial labeling agent to the final purified product, is a key objective . Innovations in microfluidics and robotic systems could play a significant role in achieving this goal. Streamlining the purification and quality control steps through automated high-performance liquid chromatography (HPLC) systems will also be crucial for ensuring the consistent quality of the final radiopharmaceutical product.
Identification and Validation of Molecular Biomarkers for Tracer Performance
The effectiveness of [¹²⁴I]4-Iodophenylalanine as an imaging agent is dependent on its uptake and retention within the target tissue. Research has indicated that the uptake of this tracer is primarily mediated by sodium-independent L- and ASC-type amino acid transporters nih.gov. Specifically, in MCF-7 breast cancer cells, the uptake of 4-[¹²⁵I]I-Phe is predominantly mediated by LAT1 nih.gov.
The expression levels of these transporters could, therefore, serve as molecular biomarkers to predict the performance of [¹²⁴I]4-Iodophenylalanine PET imaging. Future research should focus on validating the correlation between the expression of transporters like LAT1 and ASC in tumor tissues and the degree of tracer accumulation observed in PET scans. This could involve immunohistochemical analysis of tumor biopsies or the development of non-invasive methods to assess transporter expression. Identifying and validating such biomarkers would enable better patient selection for [¹²⁴I]4-Iodophenylalanine imaging and could help in predicting the response to therapies that are influenced by amino acid metabolism.
Synergistic Research with Complementary Diagnostic and Therapeutic Modalities
The potential of [¹²⁴I]4-Iodophenylalanine extends beyond its role as a standalone diagnostic agent. Its combination with other diagnostic and therapeutic modalities could lead to more effective and personalized treatment strategies. One promising area is its use in a "theranostic" approach, where the diagnostic imaging capabilities of ¹²⁴I are paired with the therapeutic potential of a particle-emitting radioisotope of iodine, such as ¹³¹I. The ability of [¹²⁴I]PET to predict the biodistribution and dosimetry of a subsequent [¹³¹I] therapy could allow for more precise and patient-specific treatment planning nih.govnih.govjohnshopkins.edu.
Furthermore, there is growing interest in combining radionuclide therapy with other cancer treatments like external beam radiation and immunotherapy nih.govresearchgate.net. Radiotherapy can induce immunogenic cell death, potentially making tumors more responsive to immune checkpoint inhibitors researchgate.netyoutube.com. The systemic nature of radioligand therapy offers the advantage of treating multiple tumor sites simultaneously researchgate.net. Future research should explore the synergistic effects of [¹³¹I]4-Iodophenylalanine therapy in combination with immunotherapy to enhance anti-tumor immune responses.
Development of Novel Analytical Techniques for Tracer Characterization
Ensuring the quality and purity of radiopharmaceuticals is paramount for their safe and effective use in humans. Quality control procedures are essential to verify the identity, quality, and quantity of all ingredients in the final product pharmacylibrary.com. Standard analytical techniques for radiopharmaceuticals include radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC) to determine radiochemical purity snmjournals.orgnih.gov.
Q & A
Q. What methods are used to produce I-124 for radiopharmaceutical applications, and how are reaction conditions optimized?
I-124 is produced via the nuclear reaction , with automated systems enabling reproducible yields. Parameters like proton energy, target thickness, and irradiation time are optimized to maximize radiochemical purity (RCY). Post-production, γ-ray spectroscopy and half-life measurements confirm isotopic identity .
Q. How is the radiochemical purity of I-124-labeled compounds validated?
Thin-layer chromatography (TLC) is the primary method for assessing radiochemical purity. γ-ray spectroscopy detects radionuclidic impurities, while bacterial endotoxin testing ensures compliance with pharmacopeial standards. Additional parameters (pH, radioactivity concentration) are documented per regulatory guidelines .
Q. What preclinical applications demonstrate the utility of I-124-labeled phenylalanine derivatives in oncology?
I-124-labeled p-iodo-L-phenylalanine (I-124 IPA) is used in PET imaging for glioma diagnosis and postoperative monitoring. Its uptake correlates with tumor protein metabolism, providing high spatial resolution and diagnostic accuracy compared to SPECT agents like I-123 IPA .
Q. How are pharmacokinetic parameters of I-124-labeled therapeutics measured in preclinical models?
Serial PET/CT imaging tracks biodistribution, while gamma counters quantify serum radioactivity. Key parameters include peak serum concentration (), time to (), and area under the curve (AUC). For example, I-124 bevacizumab shows prolonged serum retention compared to I-124 ranibizumab .
Advanced Research Questions
Q. What experimental challenges arise from I-124 decoupling in biodistribution studies, and how are they addressed?
I-124 can dissociate from its substrate (e.g., antibodies) in serum, leading to thyroid sequestration and overestimation of peripheral organ uptake. Methodological solutions include mathematical correction factors for decoupled iodine and comparative thyroid uptake analysis across study groups .
Q. How do prompt gamma corrections (PGC) improve I-124 PET image quantification?
I-124’s complex decay scheme generates prompt gammas that degrade image contrast. PGC algorithms subtract scatter contributions, achieving spatial resolution comparable to F-18 (13.5 mm vs. 12 mm FWHM). Extended acquisition times (5× longer than F-18) further enhance signal-to-noise ratios .
Q. What contradictions exist in I-124 spatial resolution data across imaging studies?
While I-124 demonstrates superior spatial resolution to Cu-64 and Zr-89 in PET/MRI systems , earlier studies noted degradation due to high-energy γ-rays. Advances in PGC and reconstruction algorithms have mitigated these limitations, enabling reliable tumor quantification .
Q. How does I-124 dosimetry compare to I-131 in pre-therapy planning for thyroid cancer?
I-124 PET provides precise dosimetry for radioiodine (RAI) therapy, avoiding "stunning" effects caused by I-131. Pediatric studies show concordance between I-124 pre-therapy and I-131 post-therapy scans, supporting its role in personalized dose optimization .
Q. What methodological disparities exist in pharmacokinetic modeling of I-124-labeled anti-VEGF agents?
Bevacizumab-I-124 exhibits higher (7.80 ± 1.75 ng/mL) and prolonged serum retention compared to ranibizumab-I-124 (measurable until day 4). These differences stem from molecular size and systemic clearance pathways, necessitating agent-specific pharmacokinetic models .
Q. How can researchers validate I-124-labeled compound stability in longitudinal studies?
Stability is assessed via in vitro serum incubation assays coupled with HPLC analysis. For in vivo studies, thyroid uptake monitoring and PET/MRI co-registration distinguish intact radiotracers from free iodine. Decoupling rates <5% in vitreous humor confirm intravitreal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
